molecular formula C24H23ClN2O5S B12071730 Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate

Cat. No.: B12071730
M. Wt: 487.0 g/mol
InChI Key: KPVLPIWPQHAVBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a thiophene-based compound featuring a complex substitution pattern. Its structure includes a phenoxyacetamido group at position 2, a methyl group at position 4, and an o-tolylcarbamoyl moiety at position 5 of the thiophene ring. Such substitutions are critical in modulating physicochemical properties, bioactivity, and pharmacokinetics.

Properties

Molecular Formula

C24H23ClN2O5S

Molecular Weight

487.0 g/mol

IUPAC Name

methyl 2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-4-methyl-5-[(2-methylphenyl)carbamoyl]thiophene-3-carboxylate

InChI

InChI=1S/C24H23ClN2O5S/c1-13-7-5-6-8-17(13)26-22(29)21-15(3)20(24(30)31-4)23(33-21)27-19(28)12-32-18-10-9-16(25)11-14(18)2/h5-11H,12H2,1-4H3,(H,26,29)(H,27,28)

InChI Key

KPVLPIWPQHAVBW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)COC3=C(C=C(C=C3)Cl)C)C(=O)OC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” typically involves multi-step organic reactions. The process may include:

    Formation of the thiophene ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of functional groups: The phenoxy, acetamido, and carbamoyl groups can be introduced through substitution reactions using appropriate reagents.

    Esterification: The carboxylate group can be formed through esterification reactions using methanol and acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Batch or continuous flow reactors: To control reaction conditions and improve efficiency.

    Purification techniques: Such as recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and phenoxy groups.

    Reduction: Reduction reactions could target the carbonyl groups in the acetamido and carbamoyl moieties.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds: The compound can be used as an intermediate in the synthesis of other complex molecules.

    Study of reaction mechanisms: Its reactions can provide insights into the behavior of thiophene derivatives.

Biology and Medicine

    Pharmaceutical development:

    Biological assays: Used in studies to understand its biological activity and potential therapeutic effects.

Industry

    Agrochemicals: Potential use as a precursor for the synthesis of pesticides or herbicides.

    Materials science: Applications in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which “Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate” exerts its effects would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs share the thiophene-3-carboxylate core but differ in substituents at positions 2, 4, and 4. Key comparisons include:

Structural Analogues

Ethyl 2-(2-chloroacetamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 565207-41-2)

  • Substituents :

  • Position 2: Chloroacetamido
  • Position 4: Methyl
  • Position 5: Methylcarbamoyl Key Differences: Replaces the phenoxyacetamido group with chloroacetamido and substitutes o-tolylcarbamoyl with methylcarbamoyl.

Methyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 189076-97-9) Substituents:

  • Position 2: Chloroacetamido
  • Position 4: Ethyl
  • Position 5: Methyl
    • Key Differences : Ethyl substitution at position 4 increases steric hindrance, which may alter crystal packing (relevant for polymorphism studies) . The absence of a carbamoyl group at position 5 simplifies the structure, likely reducing metabolic stability .

Ethyl 2-(2-chloropropanamido)-4-methyl-5-(methylcarbamoyl)thiophene-3-carboxylate (CAS 746607-43-2)

  • Substituents :

  • Position 2: Chloropropanamido
  • Position 4: Methyl

Comparative Analysis

Parameter Target Compound Analog 1 (CAS 565207-41-2) Analog 2 (CAS 189076-97-9) Analog 3 (CAS 746607-43-2)
Position 2 Substituent Phenoxyacetamido Chloroacetamido Chloroacetamido Chloropropanamido
Position 4 Substituent Methyl Methyl Ethyl Methyl
Position 5 Substituent o-Tolylcarbamoyl Methylcarbamoyl Methyl Methylcarbamoyl
Molecular Weight (g/mol) ~465 (estimated) 386.83 317.79 414.87
Lipophilicity (LogP) High (due to aromatic o-tolyl and phenoxy groups) Moderate Low Moderate
Bioactivity Potential Likely high (carbamoyl and phenoxy groups enhance target interaction) Limited (simpler substituents) Undetermined Moderate (prolonged stability)

Functional Implications

  • Phenoxyacetamido vs. Chloroacetamido analogs may exhibit higher electrophilicity, leading to reactivity with nucleophilic residues .
  • o-Tolylcarbamoyl vs.
  • Ethyl vs. Methyl at Position 4 : Ethyl substitution increases steric bulk, which could hinder crystal lattice formation (relevant for drug formulation) .

Biological Activity

Methyl 2-(2-(4-chloro-2-methylphenoxy)acetamido)-4-methyl-5-(o-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring , an acetamido group , and a chlorinated phenoxy moiety , contributing to its unique properties. The molecular formula is C22H25ClN2O5SC_{22}H_{25}ClN_{2}O_{5}S, with a molecular weight of approximately 465.0 g/mol . The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation in pharmacology.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific kinases involved in cell signaling pathways critical for tumor growth.

  • Case Study : A study demonstrated that the compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values in the low micromolar range. This suggests that the compound may interfere with cancer cell metabolism or induce apoptosis through activation of pro-apoptotic pathways.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. It has been observed to reduce the production of pro-inflammatory cytokines in vitro.

  • Research Finding : In a controlled experiment, treatment with this compound resulted in a significant decrease in TNF-alpha and IL-6 levels in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the thiophene ring or variations in the substituents on the phenoxy group can significantly impact its efficacy and selectivity.

ModificationEffect on Activity
Substitution on thiopheneEnhanced anticancer activity
Alteration of acetamido groupIncreased solubility and bioavailability
Variation in chlorinated phenoxyChanges in selectivity towards different kinases

Synthesis Pathway

The synthesis of this compound involves several key steps:

  • Formation of Thiophene Derivative : Starting from commercially available thiophene carboxylic acid derivatives.
  • Acylation Reaction : Introducing the acetamido group through acylation.
  • Chlorination : Selective chlorination of the phenoxy moiety to enhance biological activity.
  • Final Coupling Reaction : Combining all components to yield the final product.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.